7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural alkaloids and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 7-substituted-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The tetrahydroisoquinoline core can mimic natural substrates or inhibitors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the bromine and dimethyl groups.
7-bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the dimethyl substitution.
3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom but retains the dimethyl substitution.
Uniqueness
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the combination of bromine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the dimethyl groups provide steric hindrance, affecting the compound’s overall conformation and interaction with molecular targets.
Properties
CAS No. |
2728149-90-2 |
---|---|
Molecular Formula |
C11H15BrClN |
Molecular Weight |
276.6 |
Purity |
95 |
Origin of Product |
United States |
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